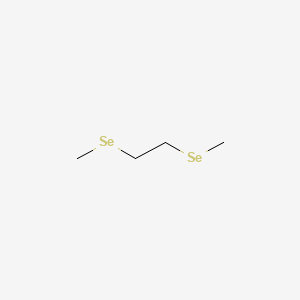
Ethane, 1,2-bis(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(methylseleno)- is an organoselenium compound with the molecular formula C4H10Se2 It is characterized by the presence of two methylseleno groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane, 1,2-bis(methylseleno)- can be synthesized through the reaction of 1,2-dichloroethane with sodium methylselenolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 12-24 hours
Reagents: 1,2-dichloroethane, sodium methylselenolate, DMF
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis(methylseleno)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and ensuring proper handling of selenium compounds due to their toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-bis(methylseleno)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the seleno groups to selenides.
Substitution: The methylseleno groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Corresponding substituted ethane derivatives.
Applications De Recherche Scientifique
Ethane, 1,2-bis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethane, 1,2-bis(methylseleno)- involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,2-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
1,2-bis(methylseleno)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-bis(methylseleno)propane: Similar structure but with a propane backbone.
Uniqueness
Ethane, 1,2-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6175-44-6 |
|---|---|
Formule moléculaire |
C4H10Se2 |
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
1,2-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
Clé InChI |
BHRWGADCHKZKRD-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CC[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



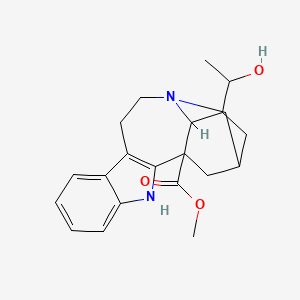
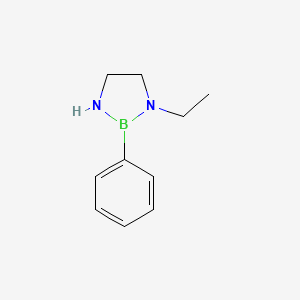
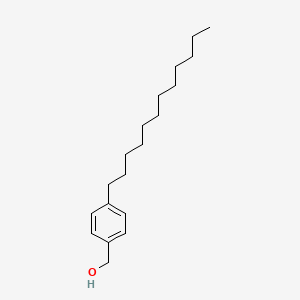

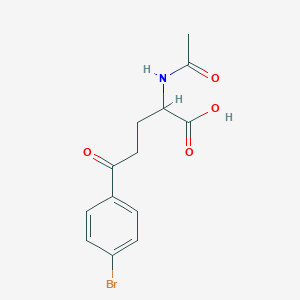
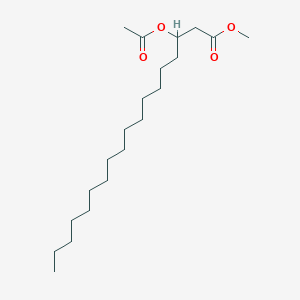


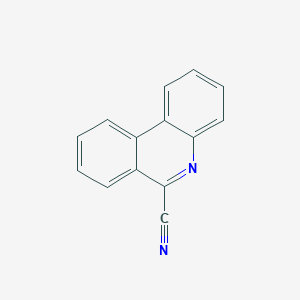
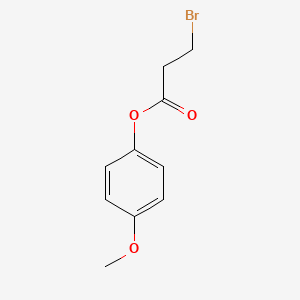
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
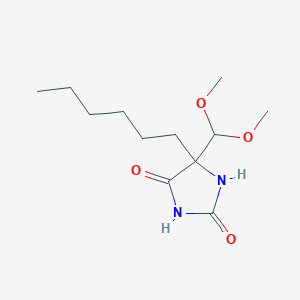
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
